5,5'-Bis(tributylstannyl)-2,2'-bithiophene

Catalog No.
S1543060
CAS No.
171290-94-1
M.F
C32H58S2Sn2
M. Wt
744.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Bis(tributylstannyl)-2,2'-bithiophene

CAS Number

171290-94-1

Product Name

5,5'-Bis(tributylstannyl)-2,2'-bithiophene

IUPAC Name

tributyl-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]stannane

Molecular Formula

C32H58S2Sn2

Molecular Weight

744.4 g/mol

InChI

InChI=1S/C8H4S2.6C4H9.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;6*1-3-4-2;;/h1-4H;6*1,3-4H2,2H3;;

InChI Key

HCHJCBXNKUSQOT-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC

Synthesis of Organic Semiconductors

5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a key building block for synthesizing various organic semiconductors (). These materials are promising alternatives to traditional inorganic semiconductors due to their unique properties, such as:

  • Tunable bandgap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in organic semiconductors can be adjusted by chemical modifications, allowing for tailoring materials for specific applications ().
  • Processability: Organic semiconductors can be processed from solutions, enabling the development of thin-film devices using techniques like spin-coating or printing ().

Applications in Organic Electronics

Research explores using 5,5'-Bis(tributylstannyl)-2,2'-bithiophene in various organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): These devices function similarly to conventional transistors but utilize organic semiconductors. They are attractive for applications in flexible electronics due to their lightweight and potentially low-cost fabrication ().
  • Organic Light-Emitting Diodes (OLEDs): OLEDs are known for their superior display quality and thin profile. Research is ongoing to develop efficient and stable OLEDs using materials like 5,5'-Bis(tributylstannyl)-2,2'-bithiophene ().
  • Polymer Light-Emitting Diodes (PLEDs): Similar to OLEDs, PLEDs utilize electroluminescent polymers to emit light. 5,5'-Bis(tributylstannyl)-2,2'-bithiophene can be a building block for conjugated polymers with desired optoelectronic properties for PLEDs ().
  • Organic Photovoltaics (OPVs): OPVs convert light energy into electrical energy. 5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a potential material for designing efficient OPV devices due to its light-absorbing properties ().

5,5'-Bis(tributylstannyl)-2,2'-bithiophene is an organotin compound characterized by two tributylstannyl groups attached to a bithiophene backbone. Its molecular formula is C₃₂H₅₈S₂Sn₂, and it exhibits a predicted boiling point of approximately 632.7 °C and a density of 1.217 g/mL at 25 °C . This compound is notable for its significant role in organic electronics due to its unique structural properties, which allow for enhanced charge transport and stability.

, notably:

  • Stille Coupling: This reaction involves the coupling of organostannanes with organic halides, facilitating the formation of complex organic molecules.
  • Electropolymerization: The compound can be polymerized through electrochemical methods to create conductive polymer films, which are essential in electronic applications .

The synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene typically involves:

  • Formation of Bithiophene Backbone: The initial step often includes synthesizing the bithiophene structure through standard organic reactions.
  • Tributylstannylation: The introduction of tributylstannyl groups can be achieved through reactions such as Stille coupling or other tin-based reagents.

This compound finds applications primarily in:

  • Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs) due to its excellent charge transport properties .
  • Material Science: Its conductive properties make it a candidate for various polymer semiconductor applications.

Several compounds share structural similarities with 5,5'-Bis(tributylstannyl)-2,2'-bithiophene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5,5'-Bis(trimethylstannyl)-2,2'-bithiopheneContains trimethylstannyl groups instead of tributylGenerally less bulky; may affect solubility
4,4'-Bis(tributylstannyl)-biphenyleneBiphenylene backboneDifferent electronic properties due to biphenylene
3,3'-Di(tributylstannyl)-thiopheneThiophene structure with two tributylstannyl groupsPotentially different reactivity and stability

These compounds exhibit variations in their electronic properties and reactivity due to differences in their substituents and backbone structures. The unique combination of two tributylstannyl groups on a bithiophene framework distinguishes 5,5'-Bis(tributylstannyl)-2,2'-bithiophene in terms of its application potential in advanced materials science and organic electronics.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Dates

Modify: 2024-04-14

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